An In-depth Technical Guide to 3-Fluoro-5-iodotoluene: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to 3-Fluoro-5-iodotoluene: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-5-iodotoluene, with the CAS number 491862-84-1, is a halogenated aromatic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a benzene ring, provides a versatile platform for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-5-iodotoluene, its synthesis, and its applications, with a particular focus on its utility in the development of novel therapeutics.
Core Properties of 3-Fluoro-5-iodotoluene
3-Fluoro-5-iodotoluene is a compound whose utility is defined by its distinct chemical and physical characteristics. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Fluoro-5-iodotoluene
| Property | Value | Reference(s) |
| CAS Number | 491862-84-1 | [1][2] |
| Molecular Formula | C₇H₆FI | [2] |
| Molecular Weight | 236.03 g/mol | [2] |
| Appearance | Colorless to light yellow or brown liquid/solid | |
| Density | 1.773 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.577 | [1] |
| Boiling Point | 88 °C | |
| Flash Point | 87.78 °C (closed cup) | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. |
Synthesis of 3-Fluoro-5-iodotoluene
A potential forward synthesis is outlined below. This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Experimental Protocol: A Proposed Synthesis of 3-Fluoro-5-iodotoluene
Materials:
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3-Fluoro-5-methylaniline
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Hydrochloric acid (HCl)
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Sodium nitrite (NaNO₂)
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Potassium iodide (KI)
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Diethyl ether
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Diazotization: 3-Fluoro-5-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Iodination (Sandmeyer-type reaction): A solution of potassium iodide in water is prepared and cooled in an ice bath. The cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
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Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 3-Fluoro-5-iodotoluene.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Fluoro-5-iodotoluene lies in the distinct reactivity of its functional groups. The iodine atom is a particularly useful handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
3-Fluoro-5-iodotoluene is an excellent substrate for several key cross-coupling reactions:
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Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for the synthesis of biaryl structures, which are prevalent in many pharmaceuticals.
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Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to substituted alkynes.
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Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine, a crucial step in the synthesis of many biologically active compounds.
Role as a Pharmaceutical Intermediate
3-Fluoro-5-iodotoluene is commercially available and is described as a pharmaceutical and pesticide intermediate.[5] Its structure is a key component in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro and iodo groups allows for sequential and regioselective modifications, making it a versatile starting material for the construction of compound libraries for high-throughput screening.
Visualizing Synthetic Pathways and Logical Workflows
To illustrate the synthetic utility of 3-Fluoro-5-iodotoluene, the following diagrams, generated using the DOT language, depict a logical workflow for its synthesis and its subsequent use in common cross-coupling reactions.
Caption: Proposed synthetic pathway for 3-Fluoro-5-iodotoluene.
Caption: Application of 3-Fluoro-5-iodotoluene in key cross-coupling reactions.
Conclusion
3-Fluoro-5-iodotoluene is a strategically important building block for researchers in organic synthesis and drug discovery. Its well-defined physical and chemical properties, combined with its versatile reactivity in palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the synthesis of novel and complex molecules. The ability to introduce fluorine and other functionalities through the iodo group provides a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for sophisticated molecular architectures in drug development continues to grow, the utility of 3-Fluoro-5-iodotoluene is expected to expand further.



